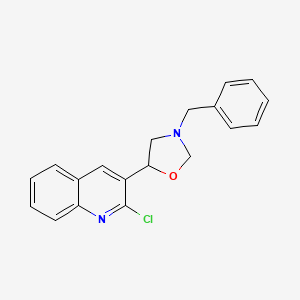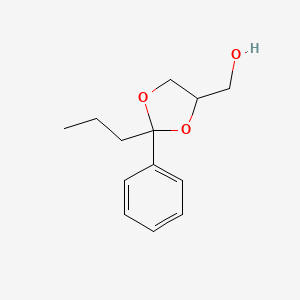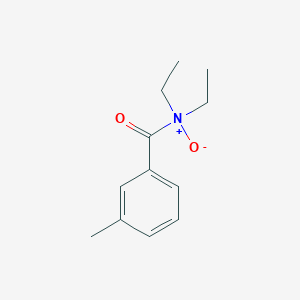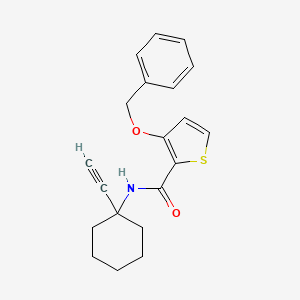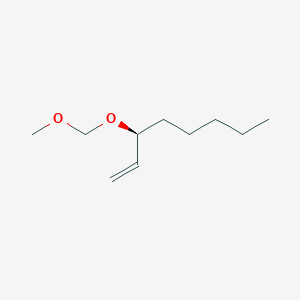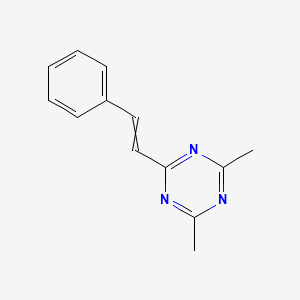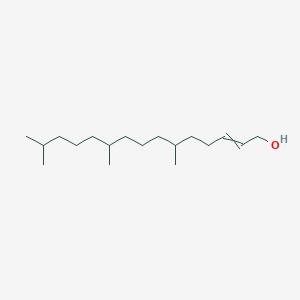
6,10,14-Trimethylpentadec-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,10,14-Trimethylpentadec-2-en-1-ol is an organic compound with the molecular formula C18H36O. It is a long-chain alcohol with three methyl groups attached at the 6th, 10th, and 14th positions of the pentadecane chain, and a double bond at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,10,14-Trimethylpentadec-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 6,10,14-Trimethylpentadec-2-en-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,10,14-Trimethylpentadec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form the saturated alcohol using hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed
Oxidation: 6,10,14-Trimethylpentadec-2-en-1-one or 6,10,14-Trimethylpentadecanoic acid.
Reduction: 6,10,14-Trimethylpentadecan-2-ol.
Substitution: 6,10,14-Trimethylpentadec-2-en-1-yl chloride.
Aplicaciones Científicas De Investigación
6,10,14-Trimethylpentadec-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its potential role in biological systems, including its effects on cell signaling and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anti-inflammatory agent.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6,10,14-Trimethylpentadec-2-en-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects.
Comparación Con Compuestos Similares
6,10,14-Trimethylpentadec-2-en-1-ol can be compared with other similar compounds, such as:
6,10,14-Trimethylpentadec-2-en-1-one: The ketone analog, which has different reactivity and applications.
6,10,14-Trimethylpentadecan-2-ol: The saturated alcohol, which lacks the double bond and has different chemical properties.
6,10,14-Trimethylpentadec-6-en-2-one: Another isomer with the double bond at a different position, leading to different reactivity and applications.
Propiedades
Número CAS |
915697-20-0 |
|---|---|
Fórmula molecular |
C18H36O |
Peso molecular |
268.5 g/mol |
Nombre IUPAC |
6,10,14-trimethylpentadec-2-en-1-ol |
InChI |
InChI=1S/C18H36O/c1-16(2)10-8-12-18(4)14-9-13-17(3)11-6-5-7-15-19/h5,7,16-19H,6,8-15H2,1-4H3 |
Clave InChI |
PFXSMBZXBHSGDM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B14176480.png)
![2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine](/img/structure/B14176488.png)
![1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine](/img/structure/B14176492.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176499.png)
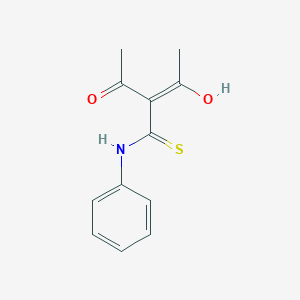
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176512.png)
![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)
